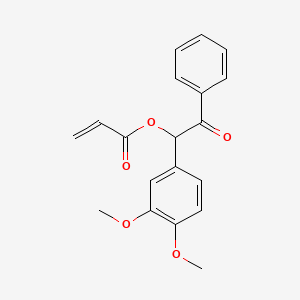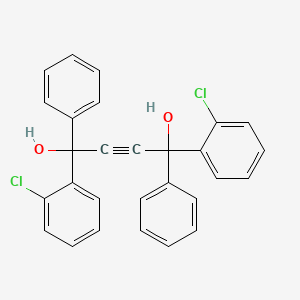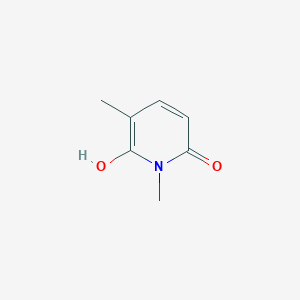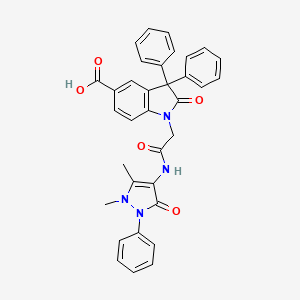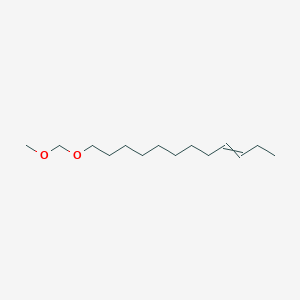
12-(Methoxymethoxy)dodec-3-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-(Methoxymethoxy)dodec-3-ene is an organic compound characterized by a twelve-carbon chain with a double bond at the third carbon and a methoxymethoxy group attached to the twelfth carbon
Métodos De Preparación
The synthesis of 12-(Methoxymethoxy)dodec-3-ene can be achieved through several routes. One common method involves the reaction of 12-bromododec-3-ene with sodium methoxymethoxide under appropriate conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out at room temperature. Industrial production methods may involve the oligomerization of ethylene followed by functional group modifications to introduce the methoxymethoxy group .
Análisis De Reacciones Químicas
12-(Methoxymethoxy)dodec-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like meta-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alkane.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethoxy group, leading to the formation of different derivatives.
Common reagents and conditions for these reactions include MCPBA for oxidation, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions include epoxides, alkanes, and substituted derivatives.
Aplicaciones Científicas De Investigación
12-(Methoxymethoxy)dodec-3-ene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of lipid membranes and their interactions due to its amphiphilic nature.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, leveraging its ability to interact with biological membranes.
Industry: It is utilized in the production of surfactants and detergents due to its surface-active properties.
Mecanismo De Acción
The mechanism of action of 12-(Methoxymethoxy)dodec-3-ene involves its interaction with molecular targets such as lipid membranes. The methoxymethoxy group enhances its solubility in organic solvents, facilitating its incorporation into lipid bilayers. This interaction can alter membrane fluidity and permeability, which is crucial for its applications in drug delivery and membrane studies .
Comparación Con Compuestos Similares
12-(Methoxymethoxy)dodec-3-ene can be compared with other similar compounds such as:
1-Dodecene: A twelve-carbon chain with a double bond at the first carbon, commonly used in the production of detergents.
12-Bromododec-3-ene: A precursor in the synthesis of this compound.
12-Hydroxydodec-3-ene: Similar structure but with a hydroxyl group instead of a methoxymethoxy group.
The uniqueness of this compound lies in its methoxymethoxy group, which imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
91856-10-9 |
|---|---|
Fórmula molecular |
C14H28O2 |
Peso molecular |
228.37 g/mol |
Nombre IUPAC |
12-(methoxymethoxy)dodec-3-ene |
InChI |
InChI=1S/C14H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14-15-2/h4-5H,3,6-14H2,1-2H3 |
Clave InChI |
DBPWETVQBIWGIX-UHFFFAOYSA-N |
SMILES canónico |
CCC=CCCCCCCCCOCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1-(2,2-Dimethoxyethylamino)ethyl]benzene-1,2-diol;hydrochloride](/img/structure/B14344527.png)
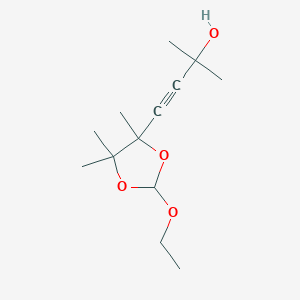
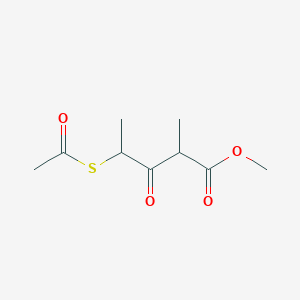


![(3-phenoxyphenyl)methyl (1R,3S)-3-[(2S)-1-(1,3-dioxoisoindol-2-yl)-3,3-dimethylaziridin-2-yl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14344552.png)

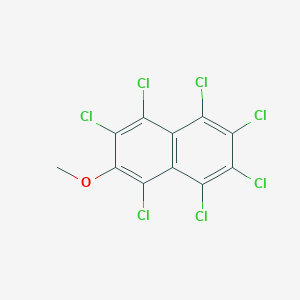
![N-butyl-N-[2-(2,3,4,5,6-pentachlorophenyl)sulfanylethyl]butan-1-amine](/img/structure/B14344562.png)
